![molecular formula C12H12BrN3OS2 B2411339 2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393566-27-3](/img/structure/B2411339.png)
2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of great interest due to its unique structure and potential applications in various fields of research. In
Scientific Research Applications
- Application : Researchers have investigated the antiproliferative effects of 2-bromo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide against cancer cell lines. Its mechanism of action involves interfering with cell cycle progression and promoting apoptosis .
- Application : Studies have explored the antibacterial and antifungal effects of this compound. It may serve as a potential lead for developing novel antimicrobial agents .
- Application : Researchers have investigated the anti-inflammatory activity of 2-bromo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide. It may modulate inflammatory pathways, making it relevant for drug development in inflammatory conditions .
- Application : Scientists have explored the coordination chemistry of this compound with transition metals. Such complexes could find applications in catalysis, sensors, or materials science .
- Application : Researchers have studied the optical properties of 2-bromo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide. Its fluorescence properties make it potentially useful in imaging or sensing applications .
- Application : Scientists have explored the insecticidal or herbicidal potential of this compound. It may contribute to the development of environmentally friendly agrochemicals .
Anticancer Research
Antimicrobial Activity
Anti-inflammatory Potential
Metal Complex Formation
Photophysical Properties
Agrochemical Research
These applications highlight the versatility of 2-bromo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide and its potential impact across diverse scientific domains. Further research is needed to fully unlock its capabilities and optimize its use in various applications. If you need more information on any specific area, feel free to ask .
properties
IUPAC Name |
2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMSRGLMKSJVLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
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